molecular formula C7H4F4O B1224284 2,3,5,6-Tetrafluorobenzyl alcohol CAS No. 4084-38-2

2,3,5,6-Tetrafluorobenzyl alcohol

Cat. No.: B1224284
CAS No.: 4084-38-2
M. Wt: 180.1 g/mol
InChI Key: AGWVQASYTKCTCC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzyl alcohol is an organic compound with the molecular formula C7H4F4O. It is a colorless to light yellow liquid or crystalline solid, known for its high fluorine content. This compound is used as an intermediate in the synthesis of various chemicals, including insecticides and pharmaceuticals .

Scientific Research Applications

2,3,5,6-Tetrafluorobenzyl alcohol has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of pyrethroid insecticides such as tefluthrin . It interacts with various enzymes and proteins during its metabolic processes. For instance, it is known to undergo oxidation to form the corresponding carboxylic acid . The interactions of this compound with enzymes such as cytochrome P450s are crucial for its biotransformation and subsequent biochemical effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause serious eye irritation and may induce allergic skin reactions . These effects suggest that this compound can impact cellular functions by interacting with cellular membranes and proteins, potentially altering cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific active sites of enzymes, leading to changes in their activity. For example, the hydrolysis of tefluthrin results in the formation of this compound, which can further undergo oxidation . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under ambient temperature and can be stored without significant degradation . Its long-term effects on cellular function need to be studied further to understand its potential impact in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as serious eye irritation and allergic skin reactions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of pyrethroid insecticides. It is metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure may influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its biochemical effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorobenzyl alcohol can be synthesized through multiple steps involving fluorination, hydrolysis, decarboxylation, esterification, and reduction. One common method starts with 2,3,5,6-tetrafluorobenzoic acid, which is reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to yield the desired alcohol .

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of 2,3,5,6-tetrafluorobenzonitrile to 2,3,5,6-tetrafluorobenzylamine, followed by diazotization and hydrolysis to obtain this compound. This method is efficient and suitable for large-scale production .

Types of Reactions:

    Reduction: this compound can be reduced to its corresponding hydrocarbon.

    Oxidation: It can be oxidized to 2,3,5,6-tetrafluorobenzaldehyde or 2,3,5,6-tetrafluorobenzoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) and iodine (I2) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Various halogenating agents or nucleophiles can be employed.

Major Products:

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzyl alcohol
  • 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol
  • 2,3,5,6-Tetrafluorobenzoic acid

Comparison: 2,3,5,6-Tetrafluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to 2,3,4,5,6-pentafluorobenzyl alcohol, it has one less fluorine atom, affecting its reactivity and applications. The presence of a methyl group in 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol further alters its chemical behavior and uses .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWVQASYTKCTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370090
Record name 2,3,5,6-Tetrafluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4084-38-2
Record name 2,3,5,6-Tetrafluorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4084-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2,3,5,6-tetrafluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium aluminium hydride (4.6 g) was added in small portions to a stirred solution of 2,3,5,6-tetrafluorobenzoic acid (30.0 g) in dry ether (600 ml) at the ambient temperature, and stirring continued for a period of 3 hours. After decomposition of the excess lithium aluminium hydride with ethyl alcohol, water was added in excess and the ethereal phase separated, washed with water, and concentrated to yield crude 2,3,5,6-tetrafluorobenzyl alcohol (13.0 g) as a colourless oil.
Quantity
4.6 g
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reactant
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30 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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